Higher Lipophilicity from Meta-Chlorine Substitution
The 3-chlorophenyl substitution pattern on Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate results in a higher calculated partition coefficient (LogP) compared to its 4-chlorophenyl analog. This indicates greater lipophilicity, which can critically influence membrane permeability, metabolic stability, and off-target binding in a biological context .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 |
| Comparator Or Baseline | Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS 461437-55-8): LogP = 2.61 (calculated by ChemAxon) |
| Quantified Difference | ΔLogP = +0.20 (Target compound is more lipophilic). |
| Conditions | Calculated partition coefficient (octanol-water) using ChemAxon software by Fluorochem and publicly available data for the comparator . |
Why This Matters
A 0.2 LogP difference can translate to a significant change in a molecule's ADME profile; this quantitative distinction is crucial for projects where lipophilicity is a key optimization parameter.
